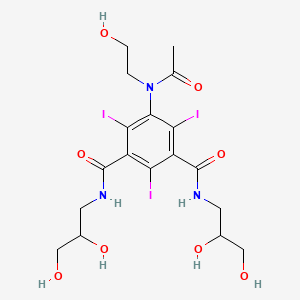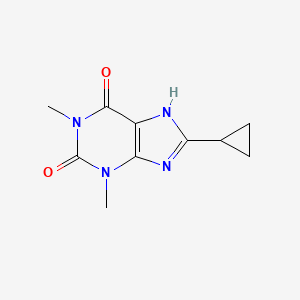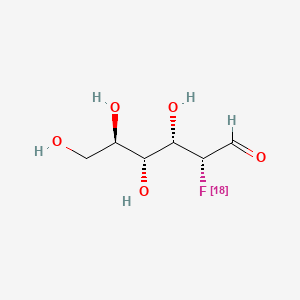
Isophthalamide, N,N'-bis(2,3-dihydroxypropyl)-5-(N-(2-hydroxyethyl)acetamido)-2,4,6-triiodo-
Übersicht
Beschreibung
Isophthalamide, N,N’-bis(2,3-dihydroxypropyl)-5-(N-(2-hydroxyethyl)acetamido)-2,4,6-triiodo- is a complex organic compound known for its significant applications in medical imaging, particularly as a contrast agent in radiographic procedures. The presence of iodine atoms in its structure enhances its radiopacity, making it highly effective in improving the visibility of internal body structures in X-ray-based imaging techniques.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Isophthalamide, N,N’-bis(2,3-dihydroxypropyl)-5-(N-(2-hydroxyethyl)acetamido)-2,4,6-triiodo- typically involves multiple steps:
Iodination: The introduction of iodine atoms into the aromatic ring of isophthalic acid derivatives is a crucial step. This can be achieved using iodine monochloride (ICl) or other iodinating agents under controlled conditions.
Amidation: The formation of the amide bond involves reacting isophthalic acid derivatives with appropriate amines. This step often requires the use of coupling agents like N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis methods with optimizations for yield, purity, and cost-effectiveness. This includes the use of large-scale reactors, continuous flow processes, and stringent quality control measures to ensure consistency and safety of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyethyl and dihydroxypropyl groups, forming corresponding ketones or aldehydes.
Reduction: Reduction reactions can target the amide groups, potentially converting them to amines under strong reducing conditions.
Substitution: The iodine atoms can be substituted with other functional groups through nucleophilic substitution reactions, although this is less common due to the stability of the C-I bond.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃).
Reducing Agents: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄).
Substitution Reagents: Sodium azide (NaN₃), thiourea.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of amines.
Substitution: Formation of azides or thiols.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, this compound is used as a building block for synthesizing more complex molecules, particularly in the development of new contrast agents and radiopaque materials.
Biology
In biological research, it serves as a probe for studying cellular uptake and distribution of iodine-containing compounds, aiding in the understanding of iodine metabolism and its effects on cellular functions.
Medicine
The primary application in medicine is as a contrast agent in diagnostic imaging. Its high iodine content makes it particularly effective in enhancing the contrast of blood vessels, tissues, and organs in X-ray and CT imaging.
Industry
In the industrial sector, it is used in the production of specialized polymers and materials that require high radiopacity for quality control and non-destructive testing.
Wirkmechanismus
The effectiveness of Isophthalamide, N,N’-bis(2,3-dihydroxypropyl)-5-(N-(2-hydroxyethyl)acetamido)-2,4,6-triiodo- as a contrast agent is primarily due to its high iodine content. Iodine atoms have a high atomic number, which increases the compound’s ability to absorb X-rays. When administered to a patient, the compound circulates through the bloodstream and accumulates in specific tissues, enhancing the contrast of these areas in X-ray images. The molecular targets include blood vessels and tissues with high vascularization.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Iohexol: Another iodine-based contrast agent with similar applications in radiographic imaging.
Iopamidol: Known for its use in CT imaging, offering high radiopacity and low toxicity.
Iodixanol: A non-ionic, dimeric contrast agent used in various imaging procedures.
Uniqueness
Isophthalamide, N,N’-bis(2,3-dihydroxypropyl)-5-(N-(2-hydroxyethyl)acetamido)-2,4,6-triiodo- stands out due to its specific structural features that enhance its solubility and stability, making it particularly suitable for certain imaging applications where other compounds may not perform as effectively.
This detailed overview provides a comprehensive understanding of Isophthalamide, N,N’-bis(2,3-dihydroxypropyl)-5-(N-(2-hydroxyethyl)acetamido)-2,4,6-triiodo-, covering its synthesis, reactions, applications, and comparisons with similar compounds
Eigenschaften
IUPAC Name |
5-[acetyl(2-hydroxyethyl)amino]-1-N,3-N-bis(2,3-dihydroxypropyl)-2,4,6-triiodobenzene-1,3-dicarboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24I3N3O8/c1-8(28)24(2-3-25)16-14(20)11(17(31)22-4-9(29)6-26)13(19)12(15(16)21)18(32)23-5-10(30)7-27/h9-10,25-27,29-30H,2-7H2,1H3,(H,22,31)(H,23,32) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OLBKZVHJHOUWJG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N(CCO)C1=C(C(=C(C(=C1I)C(=O)NCC(CO)O)I)C(=O)NCC(CO)O)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24I3N3O8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80991184 | |
| Record name | 5-[Acetyl(2-hydroxyethyl)amino]-N~1~,N~3~-bis(2,3-dihydroxypropyl)-2,4,6-triiodobenzene-1,3-dicarboximidic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80991184 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
791.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
70894-76-7 | |
| Record name | 5-[Acetyl(2-hydroxyethyl)amino]-N1,N3-bis(2,3-dihydroxypropyl)-2,4,6-triiodo-1,3-benzenedicarboxamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=70894-76-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | C 29 (contrast media) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0070894767 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 5-[Acetyl(2-hydroxyethyl)amino]-N~1~,N~3~-bis(2,3-dihydroxypropyl)-2,4,6-triiodobenzene-1,3-dicarboximidic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80991184 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![[5-[2-[3-(3-Amino-1-hydroxy-3-oxopropyl)-18-(hexadecanoylamino)-11,20,21,25-tetrahydroxy-15-(1-hydroxyethyl)-26-methyl-2,5,8,14,17,23-hexaoxo-1,4,7,13,16,22-hexazatricyclo[22.3.0.09,13]heptacosan-6-yl]-2-hydroxyethyl]-2-hydroxyphenyl] hydrogen sulfate](/img/structure/B1200641.png)
![3-methyl-N-[3-(2-pyridyl)-1-isoquinolyl]benzamidine](/img/structure/B1200642.png)

![4-[4-[3-(4,6-Diamino-2,2-dimethyl-1,3,5-triazin-1-yl)phenyl]butyl]benzenesulfonyl fluoride;ethanesulfonic acid](/img/structure/B1200644.png)







